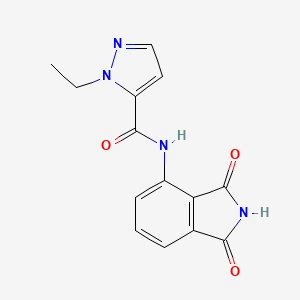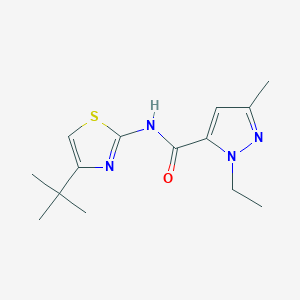
1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide, also known as EPC, is a compound that is widely used in scientific research. It is a heterocyclic amide with a unique structure and properties that make it a valuable tool for many laboratory experiments.
Scientific Research Applications
1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide has been used in a variety of scientific research applications, including as a model compound for the study of amide synthesis, as a substrate for enzyme-catalyzed reactions, and as a tool for studying the structure and function of proteins. It has also been used to study the effects of various drugs on the human body.
Mechanism of Action
1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide acts as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, which is essential for the proper functioning of the nervous system. By inhibiting AChE, this compound can increase the amount of acetylcholine in the body, resulting in increased nerve activity.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In laboratory experiments, it has been found to increase the activity of certain enzymes, such as AChE, and to decrease the activity of others, such as acetylcholinesterase. Additionally, it has been found to increase the levels of certain hormones, such as dopamine and noradrenaline, and to reduce the levels of certain neurotransmitters, such as serotonin.
Advantages and Limitations for Lab Experiments
1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, has a low toxicity, and is stable over a wide range of temperatures and pH levels. Additionally, it is relatively inexpensive and can be used in a variety of applications. However, it has several limitations as well. It is relatively unstable in the presence of light and oxygen, and its effects on the body can vary depending on the dose and duration of exposure.
Future Directions
There are a number of potential future directions for the use of 1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide in scientific research. These include the development of new methods for synthesizing the compound, the use of this compound in drug discovery and development, and the further study of its biochemical and physiological effects. Additionally, further research into the mechanism of action of this compound could lead to the discovery of new therapeutic uses for the compound. Finally, the use of this compound in combination with other drugs could lead to the development of new treatments for a variety of diseases and conditions.
Synthesis Methods
1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide can be synthesized from a variety of starting materials, including 4-nitrobenzaldehyde, ethyl 2-methanesulfonate, and 1-ethyl-1H-pyrazole-5-carboxylic acid. This synthesis is typically performed in an aqueous medium and involves a series of reactions that include condensation, hydrolysis, and cyclization. The product is then purified by recrystallization.
Properties
IUPAC Name |
2-ethyl-N-(2-methylsulfonylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-3-16-11(8-9-14-16)13(17)15-10-6-4-5-7-12(10)20(2,18)19/h4-9H,3H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSFQXWCHLZEHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC=CC=C2S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanoyl}piperidine-4-carboxamide](/img/structure/B6537109.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide](/img/structure/B6537111.png)
![4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-(4-sulfamoylphenyl)butanamide](/img/structure/B6537115.png)
![3-(4-chlorobenzenesulfonyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6537130.png)

![1-ethyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6537145.png)
![N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B6537158.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-1-ethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6537166.png)


![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537192.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537214.png)

